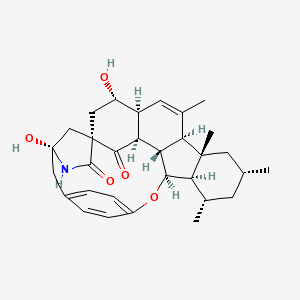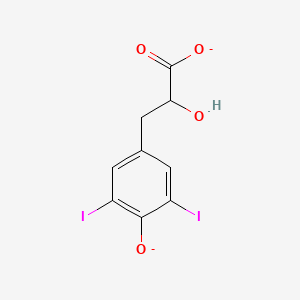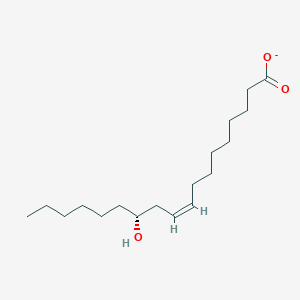
Ricinoleate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ricinoleate is a hydroxy fatty acid anion that is the conjugate base of ricinoleic acid, obtained by deprotonation of the carboxy group; major species at pH 7.3. It is a hydroxy fatty acid anion, a long-chain fatty acid anion and a monounsaturated fatty acid anion. It is a conjugate base of a ricinoleic acid.
Wissenschaftliche Forschungsanwendungen
Aquaculture : Ricinoleate, specifically potassium ricinoleate, has been evaluated for its effectiveness as a selective algicide in aquaculture. It was tested in channel catfish ponds but showed no significant effect on various water quality parameters or fish production (Tucker & Lloyd, 1987).
Dental Health : Sodium ricinoleate has been researched for its antiplaque activity against Streptococcus mutans in vitro, suggesting potential applications in dental health (Mordenti, Lindstrom, & Tanzer, 1982).
Toxin Neutralization : Studies have explored the use of sodium ricinoleate in detoxifying ricin, a plant toxin, and its potential to induce immunity against ricin (Carmichael, 1926).
Chemistry and Catalysis : Ricinoleate has been utilized in chemical studies, such as the cross-metathesis reaction of methyl ricinoleate with methyl acrylate, which is significant for producing chemical intermediates (Ho, Jacobs, & Meier, 2009).
Cosmetics : Isopropyl ricinoleate, derived from castor oil, has been evaluated as a potential alternative to isopropyl myristate in cosmetics, focusing on its sensory and physical properties (Pratap et al., 2021).
Biological Effects : Studies have investigated the effects of sodium ricinoleate on colon function, including its impact on mucosal permeability and cell exfoliation (Cline et al., 1976).
Biolubricants : Research on ricinoleic acid-based compounds, including ricinoleate esters, has been conducted to develop environmentally friendly biolubricants (Yao et al., 2010).
Deodorizing Agents : Zinc ricinoleate has been studied for its deodorizing activity, where it chemically binds odorous substances to eliminate odor (Zekorn, 1997).
Eigenschaften
Produktname |
Ricinoleate |
|---|---|
Molekularformel |
C18H33O3- |
Molekulargewicht |
297.5 g/mol |
IUPAC-Name |
(Z,12R)-12-hydroxyoctadec-9-enoate |
InChI |
InChI=1S/C18H34O3/c1-2-3-4-11-14-17(19)15-12-9-7-5-6-8-10-13-16-18(20)21/h9,12,17,19H,2-8,10-11,13-16H2,1H3,(H,20,21)/p-1/b12-9-/t17-/m1/s1 |
InChI-Schlüssel |
WBHHMMIMDMUBKC-QJWNTBNXSA-M |
Isomerische SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)[O-])O |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[(2->6)-beta-D-fructofuranosyl-]n alpha-D-glucopyranoside](/img/structure/B1264037.png)
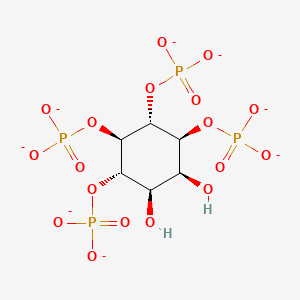
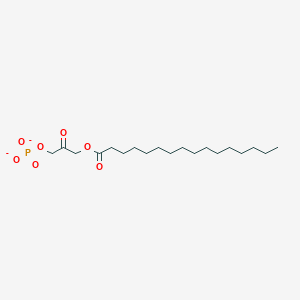

![N-(Cyclohexyloxy)-N-benzyl-7-[2-cyano-3-(4-pyridyl)guanidino]heptanamide](/img/structure/B1264045.png)
![TG(16:0/18:2(9Z,12Z)/18:2(9Z,12Z))[iso3]](/img/structure/B1264046.png)


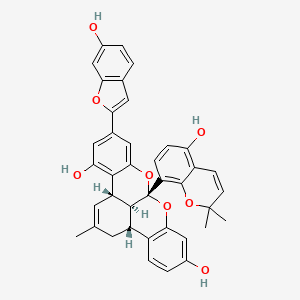
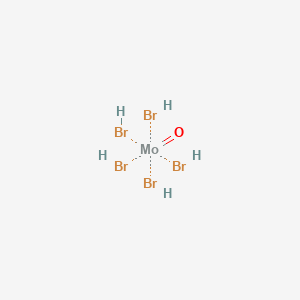
![4-[3-(ethoxycarbonyl)-6,8,8-trimethyl-2-oxo-7,8-dihydro-2H-pyrano[3,2-g]quinolin-9(6H)-yl]butanoic acid](/img/structure/B1264053.png)
